molecular formula C13H10N2O B12598100 6-(1,7-Dihydro-4H-pyrrolo[2,3-b]pyridin-4-ylidene)cyclohexa-2,4-dien-1-one CAS No. 916174-48-6

6-(1,7-Dihydro-4H-pyrrolo[2,3-b]pyridin-4-ylidene)cyclohexa-2,4-dien-1-one

Cat. No.: B12598100
CAS No.: 916174-48-6
M. Wt: 210.23 g/mol
InChI Key: FNBIVYGIAVNNFV-UHFFFAOYSA-N
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Description

6-(1,7-Dihydro-4H-pyrrolo[2,3-b]pyridin-4-ylidene)cyclohexa-2,4-dien-1-one is a heterocyclic compound that features a unique structure combining a pyrrolo[2,3-b]pyridine moiety with a cyclohexa-2,4-dien-1-one ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,7-Dihydro-4H-pyrrolo[2,3-b]pyridin-4-ylidene)cyclohexa-2,4-dien-1-one typically involves multi-step organic reactions. One common method includes the condensation of pyrrolo[2,3-b]pyridine derivatives with cyclohexa-2,4-dien-1-one under specific conditions. For example, a mixture of 2,4-dichloro-1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine and sodium methoxide can be refluxed in methanol to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions

6-(1,7-Dihydro-4H-pyrrolo[2,3-b]pyridin-4-ylidene)cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

6-(1,7-Dihydro-4H-pyrrolo[2,3-b]pyridin-4-ylidene)cyclohexa-2,4-dien-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(1,7-Dihydro-4H-pyrrolo[2,3-b]pyridin-4-ylidene)cyclohexa-2,4-dien-1-one involves its interaction with molecular targets such as FGFRs. By binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival. This inhibition can induce apoptosis in cancer cells and reduce tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(1,7-Dihydro-4H-pyrrolo[2,3-b]pyridin-4-ylidene)cyclohexa-2,4-dien-1-one is unique due to its specific combination of a pyrrolo[2,3-b]pyridine moiety with a cyclohexa-2,4-dien-1-one ring, which imparts distinct chemical and biological properties. Its ability to inhibit FGFRs and induce apoptosis in cancer cells sets it apart from other similar compounds .

Properties

CAS No.

916174-48-6

Molecular Formula

C13H10N2O

Molecular Weight

210.23 g/mol

IUPAC Name

2-(1H-pyrrolo[2,3-b]pyridin-4-yl)phenol

InChI

InChI=1S/C13H10N2O/c16-12-4-2-1-3-10(12)9-5-7-14-13-11(9)6-8-15-13/h1-8,16H,(H,14,15)

InChI Key

FNBIVYGIAVNNFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C3C=CNC3=NC=C2)O

Origin of Product

United States

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